N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide
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Overview
Description
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a hydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2,2-diphenylacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the dichlorophenyl group, along with the hydrazide moiety, makes this compound particularly interesting for research in various fields.
Properties
Molecular Formula |
C25H18Cl2N2O2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H18Cl2N2O2/c26-21-13-11-19(15-22(21)27)23-14-12-20(31-23)16-28-29-25(30)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,24H,(H,29,30)/b28-16+ |
InChI Key |
LNJRDCZKFDNXAG-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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